molecular formula C14H15FN2O2 B3042035 ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 477710-46-6

ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B3042035
CAS No.: 477710-46-6
M. Wt: 262.28 g/mol
InChI Key: KRXPEHMOMPCHLF-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, two methyl groups, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with acetylacetone in the presence of a base to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound lacks the ethyl ester group and may have different solubility and reactivity properties.

    1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate: The substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.

    1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate: The presence of a methyl group instead of a fluorine atom can affect the compound’s steric and electronic characteristics.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-11(15)6-8-12/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXPEHMOMPCHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175032
Record name Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477710-46-6
Record name Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477710-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluorophenylhydrazine (7.75 g) and ethyl diacetoacetate (10.6 g) were added to ethanol (30 ml) and the mixture was refluxed for 3 h. The solvent was evaporated under reduced pressure and diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of ethyl acetate-diisopropyl ether to give ethyl 1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylate (15.5 g), melting point: 59–60° C.
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
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ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

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